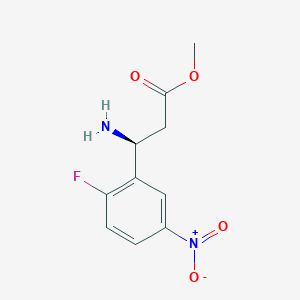

methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate

Description

BenchChem offers high-quality methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O4/c1-17-10(14)5-9(12)7-4-6(13(15)16)2-3-8(7)11/h2-4,9H,5,12H2,1H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXFRPKCMKAXKD-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=C(C=CC(=C1)[N+](=O)[O-])F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213151-34-8 |

Source

|

| Record name | methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Structure and Properties of Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate: A Comprehensive Guide for Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, chiral β -amino acids have emerged as privileged pharmacophores. They impart enhanced proteolytic stability to peptidomimetics and serve as critical building blocks for small-molecule therapeutics (e.g., dipeptidyl peptidase-4 inhibitors). Among these, methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate (CAS: 1213151-34-8)[1] represents a highly functionalized, synthetically versatile β3 -amino acid derivative.

This whitepaper provides an authoritative analysis of its structural architecture, physicochemical properties, and synthetic utility. By dissecting the causality behind its reactivity—specifically the electronic interplay of its 2-fluoro and 5-nitro substituents—we provide drug development professionals with field-proven methodologies for its synthesis, downstream functionalization, and analytical validation.

Structural Architecture & Physicochemical Profiling

The molecular architecture of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate is defined by three critical domains: the ester terminus, the chiral β -stereocenter, and the di-substituted aromatic ring.

Mechanistic Impact of Substituents

-

The (3S) Stereocenter: The absolute configuration at the C3 position is paramount for target engagement. In biological systems, the 3D spatial orientation of the β -substituent dictates binding affinity within chiral enzyme pockets.

-

The 2-Fluoro Group: Fluorine substitution serves a dual purpose. Biologically, it blocks CYP450-mediated oxidation at the ortho position, enhancing metabolic stability. Chemically, its strong inductive electron-withdrawing effect (-I) increases the electrophilicity of the imine precursor during synthesis, accelerating nucleophilic attack.

-

The 5-Nitro Group: While it strongly deactivates the aromatic ring toward electrophilic aromatic substitution, the nitro group is a premier "masked" functional handle. It can be chemoselectively reduced to an aniline, enabling late-stage diversification such as Buchwald-Hartwig cross-coupling or macrocyclization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for fragment-based drug design (FBDD) and analytical tracking[2].

| Property | Value | Causality / Significance in Drug Development |

| Molecular Formula | C10H11FN2O4 | Defines the stoichiometric boundaries for synthesis. |

| Molecular Weight | 242.20 g/mol | Highly optimal for FBDD; allows significant mass budget for downstream elaboration. |

| Exact Mass | 242.0703 Da | Critical for HRMS validation (ESI+ [M+H]+ expected at 243.0781). |

| Stereochemistry | (3S) configuration | Dictates spatial binding trajectory in chiral biological pockets. |

| LogP (predicted) | ~1.2 | Favorable lipophilicity, predicting good aqueous solubility and oral bioavailability. |

| H-Bond Donors/Acceptors | 1 / 6 | Fully compliant with Lipinski's Rule of 5 for drug-likeness. |

Synthetic Methodologies: The Asymmetric Mannich Approach

The synthesis of highly enantioenriched β -amino acids traditionally relies on Arndt-Eistert homologation or transition-metal-catalyzed asymmetric hydrogenation . However, for highly electron-deficient substrates like the 2-fluoro-5-nitrophenyl derivative, the organocatalytic asymmetric Mannich reaction provides superior atom economy and direct stereocontrol .

Causality in Experimental Design

The electron-deficient nature of the 2-fluoro-5-nitrobenzaldehyde-derived imine makes it exceptionally electrophilic. While this accelerates the Mannich reaction, it simultaneously increases the propensity for a background, uncatalyzed racemic pathway. Therefore, utilizing a bifunctional chiral squaramide catalyst at cryogenic temperatures is mandatory. The squaramide motif provides rigid, dual hydrogen-bond activation of the imine, locking it into a specific chiral environment, while the tertiary amine of the catalyst directs the incoming malonate nucleophile .

Stereoselective activation and C-C bond formation via chiral squaramide catalysis.

Protocol 1: Self-Validating Asymmetric Mannich Reaction

Objective: Synthesize the (3S) stereocenter with >98% ee.

-

Imine Formation: Condense 2-fluoro-5-nitrobenzaldehyde with p-toluenesulfonamide in the presence of Ti(OEt)4 in DCM.

-

Validation Check: Monitor via 1H NMR. The disappearance of the aldehyde proton (~10.3 ppm) and appearance of the imine proton (~8.9 ppm) confirms quantitative conversion.

-

-

Catalytic Setup: Dissolve the isolated imine (1.0 equiv) and chiral squaramide catalyst (0.05 equiv) in anhydrous MTBE. Cool the system strictly to -20 °C.

-

Nucleophilic Addition: Add dimethyl malonate (1.2 equiv) dropwise over 15 minutes.

-

Reaction Monitoring: Stir for 24 hours at -20 °C.

-

Validation Check: Quench a 10 µL aliquot and analyze via 19F NMR. The starting imine fluorine resonance (typically ~ -112 ppm) must shift to the product resonance (~ -118 ppm). Do not proceed to workup until >95% conversion is observed.

-

-

Decarboxylation (Krapcho-type): Subject the resulting Mannich adduct to controlled decarboxylation (NaCl, DMSO/H2O, 150 °C) followed by esterification in MeOH/HCl to yield the target methyl propanoate.

Downstream Reactivity & Synthetic Utility

The strategic value of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate lies in its capacity for orthogonal deprotection and functionalization.

Downstream synthetic divergence of the beta-amino acid core for drug discovery.

-

Nitro Reduction: The 5-nitro group can be cleanly reduced to an aniline using Pd/C and H2 (balloon pressure) in MeOH. Caution: The 2-fluoro group is generally stable under mild catalytic hydrogenation, but prolonged exposure or high pressure can lead to hydrodefluorination.

-

Ester Hydrolysis: Saponification with LiOH in THF/H2O yields the free β -amino acid. The zwitterionic nature of the product requires careful isoelectric focusing (pH ~6.5) during aqueous extraction to maximize recovery.

Analytical Characterization & Quality Control

Trustworthiness in drug development requires rigorous analytical validation. The (3S) configuration and chemical purity must be unequivocally established before downstream use.

Protocol 2: Analytical Validation and Chiral Purity Determination

Objective: Confirm the structural identity and assess enantiomeric excess (ee).

-

NMR Structural Validation (1H and 19F):

-

The Diastereotopic Signature: In the 1H NMR spectrum (CDCl3), the two protons at the C2 ( α ) position are diastereotopic due to the adjacent C3 chiral center. They will present as a distinct ABX spin system—two doublet of doublets (dd) around 2.6–2.8 ppm. The geminal coupling constant ( Jgem ) will be ~15 Hz, and the vicinal coupling to the C3 proton ( Jvic ) will be ~6-8 Hz.

-

Self-Validating System: Ensure the integration of the methoxy ester peak (singlet, ~3.6 ppm) perfectly matches 3 protons relative to the single proton at the C3 methine position (~4.8 ppm).

-

-

Chiral HPLC Analysis:

-

Column: Daicel Chiralpak AD-H (250 × 4.6 mm).

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (85:15:0.1 v/v/v). The DEA additive is critical to suppress peak tailing caused by the free amine interacting with residual silanols on the stationary phase.

-

Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

-

Validation Check: Inject a racemic standard first to prove baseline resolution ( Rs>1.5 ) of the (3R) and (3S) enantiomers. Only after baseline resolution is confirmed should the synthetic (3S) batch be injected to quantify the enantiomeric excess.

-

References

-

Weiner, B., Szymański, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691.[Link]

-

Juaristi, E., Quintana, D., Lamatsch, B., & Seebach, D. (1991). Asymmetric synthesis of beta-amino acids. 1. Highly diastereoselective addition of a racemic beta-alanine enolate derivative to electrophiles. The Journal of Organic Chemistry, 56(7), 2553–2557.[Link]

-

Bae, H. Y., Kim, M. J., Sim, J. H., & Song, C. E. (2016). Direct Catalytic Asymmetric Mannich Reaction with Dithiomalonates as Excellent Mannich Donors: Organocatalytic Synthesis of (R)-Sitagliptin. Angewandte Chemie International Edition, 55(36), 10825-10829.[Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C-NMR Spectral Analysis of Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure combines a fluorinated and nitrated aromatic ring with a chiral amino acid ester moiety, making it a valuable precursor for the synthesis of complex pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules.[1][2] This guide provides a detailed analysis of the expected ¹H and ¹³C-NMR spectra of this compound, offering insights into the interpretation of its key spectral features.

The accurate assignment of NMR signals is crucial for confirming the chemical identity, stereochemistry, and purity of synthesized compounds.[3] This document serves as a practical reference for scientists working with this molecule or structurally related compounds, providing a framework for spectral interpretation based on fundamental principles and data from analogous structures.

Molecular Structure and Numbering

For clarity in the spectral assignments, the atoms of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate are numbered as follows:

Predicted ¹H-NMR Spectral Data

The ¹H-NMR spectrum of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate is predicted to exhibit distinct signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical shifts are influenced by the electronic effects of the fluorine and nitro substituents on the aromatic ring, as well as the ester and amino groups on the propanoate chain.

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' | ~8.40 | dd | J(H-F) ≈ 7.0, J(H-H) ≈ 2.5 |

| H-4' | ~8.25 | ddd | J(H-H) ≈ 9.0, J(H-F) ≈ 4.5, J(H-H) ≈ 2.5 |

| H-3' | ~7.40 | t | J(H-H) ≈ 9.0, J(H-F) ≈ 9.0 |

| H-3 | ~4.60 | t | J(H-H) ≈ 6.5 |

| OCH₃ | ~3.70 | s | - |

| H-2 | ~2.80 | d | J(H-H) ≈ 6.5 |

| NH₂ | ~2.10 | br s | - |

*Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00).

Interpretation of the ¹H-NMR Spectrum

-

Aromatic Region (δ 7.0-9.0 ppm): The protons on the 2-fluoro-5-nitrophenyl ring are expected to appear in the downfield region of the spectrum due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group.[4]

-

H-6': This proton is ortho to the nitro group and meta to the fluorine atom, leading to a significant downfield shift. It is expected to appear as a doublet of doublets due to coupling with H-4' and the fluorine atom.

-

H-4': This proton is ortho to the fluorine atom and meta to the nitro group. It will likely appear as a doublet of doublet of doublets due to coupling with H-3', H-6', and the fluorine atom.

-

H-3': This proton is coupled to both H-4' and the fluorine atom, likely resulting in a triplet-like pattern (a doublet of doublets with similar coupling constants). The influence of the fluorine substituent on proton chemical shifts is well-documented.[5]

-

-

Methine Proton (H-3, δ ~4.60 ppm): The proton at the chiral center (C3) is deshielded by the adjacent amino group and the aromatic ring. It is expected to appear as a triplet due to coupling with the two diastereotopic protons at C2.

-

Methyl Ester Protons (OCH₃, δ ~3.70 ppm): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with, thus they will appear as a sharp singlet.[6]

-

Methylene Protons (H-2, δ ~2.80 ppm): The two protons on C2 are diastereotopic due to the adjacent chiral center. They will couple with the H-3 proton, resulting in a doublet.

-

Amine Protons (NH₂, δ ~2.10 ppm): The protons of the primary amine will likely appear as a broad singlet. The chemical shift and appearance of this signal can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C-NMR Spectral Data

The ¹³C-NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C-NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~172.0 |

| C2' | ~158.0 (d, ¹J(C-F) ≈ 250 Hz) |

| C5' | ~141.0 |

| C1' | ~135.0 |

| C4' | ~125.0 (d, J(C-F) ≈ 8 Hz) |

| C6' | ~123.0 (d, J(C-F) ≈ 4 Hz) |

| C3' | ~115.0 (d, J(C-F) ≈ 25 Hz) |

| OCH₃ (C11) | ~52.0 |

| C3 | ~50.0 |

| C2 | ~40.0 |

*Predicted in CDCl₃ at 100 MHz.

Interpretation of the ¹³C-NMR Spectrum

-

Carbonyl Carbon (C1, δ ~172.0 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons (δ 115-160 ppm): The aromatic carbons exhibit a wide range of chemical shifts due to the effects of the substituents.

-

C2': This carbon is directly bonded to the highly electronegative fluorine atom, causing a large downfield shift and a large one-bond carbon-fluorine coupling constant (¹J(C-F)).[7]

-

C5': The carbon bearing the nitro group will also be significantly deshielded.

-

The remaining aromatic carbons will show smaller two- and three-bond couplings to the fluorine atom, which can be useful for unambiguous assignment with the aid of 2D NMR techniques.[8]

-

-

Aliphatic Carbons (δ 40-55 ppm):

-

OCH₃ (C11): The methyl ester carbon will appear around 52.0 ppm.

-

C3: The methine carbon attached to the amino group and the aromatic ring.

-

C2: The methylene carbon of the propanoate chain.

-

Experimental Protocols

Acquiring high-quality NMR data is essential for accurate structural analysis.[9] The following is a generalized protocol for the NMR analysis of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate.

Sample Preparation

-

Dissolve the Sample: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

¹H-NMR Acquisition

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons for accurate integration.

-

Acquisition Time (aq): ~3-4 seconds for good digital resolution.

-

¹³C-NMR Acquisition

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

2D NMR Experiments

For unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule.[11]

Data Validation and Trustworthiness

The reliability of NMR data hinges on proper experimental setup and data processing.

-

Shimming: Ensure the magnetic field homogeneity is optimized to obtain sharp peaks and accurate multiplet patterns.

-

Phasing and Baseline Correction: Correctly phase the spectrum and ensure a flat baseline for accurate integration.

-

Referencing: Calibrate the chemical shift scale using the internal standard (TMS).

-

Consistency Check: The integration of the ¹H-NMR signals should correspond to the number of protons in the molecule. The number of signals in the ¹³C-NMR spectrum should match the number of unique carbon atoms.

By following these guidelines, researchers can confidently acquire and interpret the NMR spectra of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate, ensuring the structural integrity of this important chemical entity.

References

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

- Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Royal Society of Chemistry.

-

Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1968). The nuclear magnetic resonance spectra of aromatic fluorocarbons. Part I. Amino- and nitro-substituted perfluorobenzenes. Journal of the Chemical Society B: Physical Organic, 9, 962-970. [Link]

- Claridge, T. D. W. (2025). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51). Royal Society of Chemistry.

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

NextSDS. (n.d.). methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate. [Link]

-

Weldon, C., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 84(15), 9545–9553. [Link]

-

Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. [Link]

-

Roberts, J. D. (2001). Fluorine NMR. California Institute of Technology. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

University of Oxford. (2017, November). Quantitative NMR Spectroscopy. [Link]

-

Berger, S. (2007). An Overview of Fluorine NMR. ResearchGate. [Link]

-

Grafiati. (n.d.). Bibliographies: '1H NMR'. [Link]

-

PubChem. (n.d.). Methyl (3-amino-2-fluoro-5-nitrophenyl)acetate. [Link]

-

Glamo-lija, J., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583. [Link]

-

Entrena, A., et al. (2022). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Magnetic Resonance in Chemistry, 60(3), 302-313. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Silva, A. M. S., et al. (2014). 3-Methylflavones characterization revisited: Complete assignment of 1H and 13C NMR data. Magnetic Resonance in Chemistry, 52(1-2), 35-41. [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

-

SpectraBase. (n.d.). 1H NMR Spectrum - C13H18O2. [Link]

-

SpectraBase. (n.d.). Methyl 3-(4-nitrophenyl)propiolate - Optional[13C NMR] - Chemical Shifts. [Link]

-

Kim, H. K., Choi, Y. H., & Verpoorte, R. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 12(12), 1934578X1701201234. [Link]

-

Wang, L., et al. (2022). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. Molecules, 27(19), 6649. [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biophysics.org [biophysics.org]

- 6. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Nmr-reference-standards | Sigma-Aldrich [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

mass spectrometry fragmentation pattern of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate

Abstract

In the landscape of modern drug development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical data on molecular weight, structure, purity, and metabolic fate.[1][2] This guide offers a detailed examination of the mass spectrometric behavior of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate, a compound of interest due to its functional groups that are common in pharmaceutical agents. We will explore its predicted fragmentation pathways under common ionization and dissociation techniques, provide a robust experimental protocol for its analysis, and discuss the logic behind the interpretation of its mass spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of small molecules.[3]

Introduction

Overview of the Compound

Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate is a chiral small molecule featuring several key functional groups: a methyl ester, a primary amine, and a substituted aromatic ring containing both fluoro and nitro moieties.

-

Chemical Formula: C₁₀H₁₁FN₂O₄

-

Monoisotopic Mass: 258.0687 Da

-

CAS Number: 1213151-34-8[4]

The presence of these diverse functional groups makes it an excellent model for illustrating the principles of mass spectrometric fragmentation, as each group can influence the molecule's ionization and subsequent dissociation in distinct ways.

The Role of Mass Spectrometry in Small Molecule Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in the pharmaceutical industry.[5] Its high sensitivity and selectivity allow for the precise identification and quantification of drug compounds, their metabolites, and any impurities, even in complex biological matrices.[1][6] Understanding the fragmentation pattern—the unique "fingerprint" of a molecule—is crucial for structural confirmation and for distinguishing between isomers.[7]

Objectives of this Guide

This technical guide is designed to provide:

-

A foundational understanding of the ionization and fragmentation techniques relevant to this class of molecule.

-

A detailed, mechanistically-grounded prediction of the primary fragmentation pathways for methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate.

-

A comprehensive, step-by-step experimental protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data.

-

Guidance on interpreting the resulting mass spectrum to confirm the molecule's structure.

Foundational Principles of Mass Spectrometry

Ionization Technique: Electrospray Ionization (ESI)

For a polar, non-volatile molecule like the one , Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that generates intact, gas-phase ions from a liquid solution with minimal fragmentation.[8][9][10] The process involves applying a high voltage to a liquid sample, creating a fine aerosol of charged droplets.[11] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are expelled and directed into the mass analyzer. Given the presence of a basic primary amine, ESI in the positive ion mode is ideal, as the amine group will readily accept a proton to form a stable [M+H]⁺ ion.

Fragmentation Techniques: CID and HCD

Once the protonated precursor ion ([M+H]⁺) is isolated, fragmentation is induced to generate structural information.

-

Collision-Induced Dissociation (CID): This is the most common fragmentation method. The precursor ions are accelerated and collided with an inert gas (like nitrogen or argon).[12][13] These collisions convert kinetic energy into internal energy, which causes the weakest bonds in the ion to break, leading to fragmentation.[14]

-

Higher-energy C-trap Dissociation (HCD): A technique available on Orbitrap mass spectrometers, HCD is a beam-type CID method where fragmentation occurs in a multipole collision cell.[15] It often provides richer fragmentation spectra, including low-mass reporter ions that can be lost in conventional ion trap CID.[16][17] The term "higher-energy" refers not necessarily to the collision energy itself, but to the higher radiofrequency voltage used to trap a wider range of fragment ions.[18]

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule, [C₁₀H₁₂FN₂O₄]⁺ (m/z 259.0765), is dictated by the stability of the resulting fragment ions and neutral losses. The primary amine is the most likely site of protonation due to its basicity.

Major Fragmentation Pathways

The following pathways represent the most probable fragmentation events for the [M+H]⁺ ion.

-

α-Cleavage adjacent to the Amine: This is a characteristic and often dominant fragmentation pathway for amines.[19][20][21] Cleavage of the bond between the chiral carbon and the adjacent methylene group results in the loss of a neutral radical and the formation of a highly stable, resonance-stabilized iminium ion.

-

Loss of Neutral Molecules from the Ester Group: Methyl esters commonly lose methanol (CH₃OH) or the methoxy radical (•OCH₃) upon fragmentation.[22][23]

-

Cleavage of the Benzylic C-C Bond: The bond between the aromatic ring and the chiral carbon is a potential cleavage site.

-

Fragmentation of the Aromatic Ring: The nitro and fluoro substituents can be lost as neutral molecules (e.g., NO, NO₂, HF). Aromatic nitro compounds are known to undergo characteristic losses of NO and NO₂.[24][25]

Visualization of Fragmentation Pathways

The diagram below illustrates the predicted fragmentation cascade starting from the protonated parent molecule.

Caption: Predicted fragmentation pathway of protonated methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate.

Summary of Predicted Fragments

The following table summarizes the key predicted fragment ions, their calculated monoisotopic m/z values, and the corresponding neutral loss.

| Predicted Ion | Proposed Fragmentation Pathway | Neutral Loss | m/z (Monoisotopic) | Proposed Structure |

| [M+H]⁺ | Protonated Molecule | - | 259.0765 | [C₁₀H₁₂FN₂O₄]⁺ |

| Fragment A | α-Cleavage | •CH₂COOCH₃ | 185.0417 | [C₇H₇FN₂O₂]⁺ (Iminium ion) |

| Fragment B | Loss of Methanol | CH₃OH | 227.0503 | [C₁₀H₈FNO₃]⁺ (Cyclized product) |

| Fragment C | Loss of Nitro Group | •NO₂ | 213.0828 | [C₁₀H₁₂FNO₂]⁺ |

| Fragment D | Loss of Water | H₂O | 241.0659 | [C₁₀H₁₀FN₂O₃]⁺ |

| Fragment E | Secondary fragmentation of A | •NO₂ | 139.0515 | [C₇H₇FN]⁺ |

Experimental Protocol for LC-MS/MS Analysis

To validate the predicted fragmentation pattern, a systematic experimental approach is required. The following protocol outlines a robust method for the analysis of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate using a standard LC-MS/MS system.

Workflow Overview

Caption: General workflow for the LC-MS/MS analysis and structural confirmation.

Sample Preparation

The goal of sample preparation is to create a clean, dilute solution of the analyte that is compatible with the LC-MS system.[26][27]

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte by dissolving the solid compound in LC-MS grade methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid). The formic acid aids in protonation, enhancing the ESI signal in positive ion mode.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Liquid Chromatography (LC) Method

A standard reversed-phase method is suitable for separating the analyte from potential impurities.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC-MS. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 2-5 µL | Balances sensitivity with the risk of column overloading. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial screening. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

Mass Spectrometry (MS) Parameters

These parameters should be optimized on the specific instrument being used.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI, Positive | The basic amine group readily protonates. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |

| Gas Temp. | 300 - 350 °C | Aids in desolvation of the ESI droplets.[11] |

| Drying Gas Flow | 8 - 12 L/min | Facilitates efficient solvent evaporation. |

| MS1 Scan Range | m/z 100 - 500 | Covers the expected precursor and major fragment ions. |

| MS2 Precursor Ion | m/z 259.08 | The target [M+H]⁺ ion to be isolated for fragmentation. |

| Activation Type | CID or HCD | Standard methods for small molecule fragmentation.[12][15] |

| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Acquiring data at multiple energies ensures that both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways are observed, providing a complete picture. |

Interpretation and Validation

A successful analysis will yield an MS/MS spectrum containing peaks that correspond to the predicted fragments.

-

Matching Fragments: Compare the m/z values of the peaks in the experimental spectrum to the values in the predicted fragment table.

-

High-Resolution Confirmation: The use of a high-resolution mass spectrometer (such as an Orbitrap or TOF) is critical. It allows for the accurate mass measurement of each fragment, which can be used to calculate its elemental formula and confirm its identity with high confidence.

-

Collision Energy Effects: At low collision energy (e.g., 10 eV), you would expect to see the parent ion and the most stable fragment ions (like the loss of methanol). At higher energies (e.g., 40 eV), you would expect to see more extensive fragmentation, including secondary fragments and those requiring more energy to form. The consistent appearance of these fragments across a range of energies serves as a self-validating system for the proposed fragmentation scheme.

Conclusion

The mass spectrometric fragmentation of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate is governed by the interplay of its functional groups. The primary amine directs the initial protonation and facilitates a dominant α-cleavage pathway, while the methyl ester and substituted aromatic ring provide characteristic neutral losses and fragment ions. By combining theoretical prediction with a systematic experimental approach using LC-MS/MS, a detailed and reliable structural fingerprint of the molecule can be obtained. This knowledge is not merely academic; it is fundamental to the drug development process, enabling confident structural elucidation, metabolite identification, and impurity profiling, thereby ensuring the safety and efficacy of new pharmaceutical agents.[1][2][3]

References

- Mass Spectrometry in Small Molecule Drug Development. (2015). Vertex AI Search.

- Collision-induced dissoci

- Dissociation Technique Technology Overview. Thermo Fisher Scientific - ES.

- Application of LCMS in small-molecule drug development. (2016). New Food Magazine.

- Mass Spectrometry Fragmentation P

- Electrospray Ionization.

- Electrospray Ionization (ESI)

- Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibr

- Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem.

- Electrospray ioniz

- Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (2023). Longdom Publishing.

- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis

- Small molecule analysis using MS. Bioanalysis Zone.

- A review on benefits of mass spectrometry for the small molecule drug discovery. (2021). Academic Journals.

- Video: Mass Spectrometry of Amines. (2023). JoVE.

- Collision-induced dissociation – Knowledge and References. Taylor & Francis Online.

- Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment

- Collision-Induced Dissoci

- In-source fragment

- Mass Spectrometry - Fragmentation P

- Video: Mass Spectrometry: Amine Fragment

- Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1969). Canadian Science Publishing.

- GCMS Section 6.14. Whitman People.

- 6.

- Prepping Small Molecules for Mass Spec. (2019). Biocompare.com.

- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.

- GCMS Section 6.15. Whitman People.

- Quantifying Small Molecules by Mass Spectrometry. (2014).

- Higher-energy C-trap dissociation for peptide modification analysis.

- What does "higher" in HCD (Higher-energy collisional dissociation) mean? (2013).

- Higher-energy C-trap dissociation for peptide modific

- methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. academicjournals.org [academicjournals.org]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. nextsds.com [nextsds.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-source fragmentation [jeolusa.com]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 13. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Higher-energy C-trap dissociation for peptide modification analysis | Springer Nature Experiments [experiments.springernature.com]

- 17. Higher-energy C-trap dissociation for peptide modification analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jove.com [jove.com]

- 20. jove.com [jove.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. scienceready.com.au [scienceready.com.au]

- 23. GCMS Section 6.14 [people.whitman.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tecan.com [tecan.com]

- 27. biocompare.com [biocompare.com]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate, a compound of interest in medicinal chemistry and drug discovery. The following sections delve into the structural and physicochemical characteristics that are critical for its development as a potential therapeutic agent. This document is intended to serve as a technical resource, offering not only data but also the scientific rationale behind the experimental methodologies used to determine these essential parameters.

Introduction

Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate (CAS Number: 1213151-34-8; Linear Formula: C₁₀H₁₁FN₂O₄) is a chiral small molecule featuring a fluorinated and nitrated phenyl ring linked to an amino acid ester scaffold.[1] The presence of these functional groups suggests its potential for diverse biological interactions, making a thorough understanding of its physicochemical properties a prerequisite for any drug development program. These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile.[2][3][4]

Chemical Identity and Structure

A foundational understanding of a compound begins with its precise chemical identity.

-

Chemical Name: methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate

-

CAS Number: 1213151-34-8

-

Molecular Formula: C₁₀H₁₁FN₂O₄[1]

-

Molecular Weight: 258.21 g/mol

-

Chemical Structure:

-

A central chiral carbon is bonded to an amino group, a hydrogen atom, a methyl propanoate group, and a 2-fluoro-5-nitrophenyl group.

-

The "(3S)" designation specifies the stereochemistry at this chiral center.

-

The combination of a basic amino group, an acidic nitro group, and a lipophilic aromatic ring within a relatively small scaffold suggests a complex interplay of properties that will influence its behavior in biological systems.

Core Physicochemical Properties: A Predictive Analysis

In the absence of extensive experimental data for this specific molecule, we turn to robust in silico prediction models to provide a reliable estimation of its key physicochemical parameters. These predictions are invaluable for guiding initial formulation strategies and for anticipating a compound's behavior in various biological environments.

| Physicochemical Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 258.21 g/mol | Influences diffusion, transport across membranes, and overall "drug-likeness". |

| Melting Point | 105-135 °C | Critical for solid-state characterization, formulation development, and stability. |

| Boiling Point | 400-450 °C | Important for understanding thermal stability and for purification processes like distillation. |

| LogP (Lipophilicity) | 1.5 - 2.5 | A key determinant of membrane permeability, solubility, and metabolic stability.[5][6][7] |

| Aqueous Solubility | Moderately Soluble | Directly impacts bioavailability and the feasibility of parenteral formulations.[8][9][10][11] |

| pKa (Acid Dissociation Constant) | Basic pKa (amino group): 7.0 - 8.0; Acidic pKa (nitro group): 9.5 - 10.5 | Governs the ionization state at physiological pH, which in turn affects solubility, receptor binding, and membrane transport.[12][13][14] |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

While predictions offer valuable guidance, experimental determination of these properties is the gold standard in drug development. The following section outlines the standard, self-validating protocols for each key parameter.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality of Experimental Choice: DSC is the preferred method for melting point determination due to its high precision, small sample requirement, and ability to detect thermal events such as polymorph transitions, which are critical for understanding the solid-state chemistry of an active pharmaceutical ingredient (API).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the expected melting point (e.g., 200 °C).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) throughout the experiment.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Lipophilicity (LogP) Determination by Shake-Flask Method

Causality of Experimental Choice: The shake-flask method is a direct and widely accepted technique for determining the partition coefficient (LogP) between an aqueous and an organic phase (typically n-octanol), providing a fundamental measure of a compound's lipophilicity.[5]

Step-by-Step Methodology:

-

Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Sample Addition: Add a known amount of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate to a mixture of the two pre-saturated phases in a glass vial.

-

Equilibration: Shake the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and organic layers.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination by the Shake-Flask Method

Causality of Experimental Choice: This method directly measures the equilibrium solubility of a compound in a specific solvent, providing a definitive value for this critical parameter that dictates bioavailability and formulation options.[9]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration: Filter the suspension to remove any undissolved solid. A 0.22 µm filter is typically used.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Solubility Value: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination by Potentiometric Titration

Causality of Experimental Choice: Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable groups. It directly measures the change in pH upon the addition of a titrant, allowing for the precise identification of the inflection points corresponding to the pKa.[12][14][15]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precise amount of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa values. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. For multiple ionizable groups, multiple inflection points will be observed.

Integrated Physicochemical Property Assessment Workflow

The determination of these physicochemical properties is an interconnected process that informs subsequent stages of drug development. The following diagram illustrates a typical workflow.

Caption: Workflow for Physicochemical Property Assessment.

Conclusion

The physicochemical properties of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate, as predicted and outlined for experimental determination in this guide, provide a critical foundation for its advancement in a drug discovery pipeline. The interplay of its molecular weight, lipophilicity, solubility, and ionization state will profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The methodologies described herein represent robust and validated approaches to obtaining the high-quality data necessary for informed decision-making in the development of this and other novel chemical entities. This guide serves as a testament to the principle that a deep understanding of a compound's fundamental physicochemical nature is paramount to its successful translation into a therapeutic agent.

References

-

NextSDS. methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate. NextSDS. Accessed March 7, 2024. [Link]

-

Mandpe, P., et al. The Importance of Solubility for New Drug Molecules. Processes. 2020;8(5):597. [Link]

-

Pharmaceuticals Guru. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaceuticals Guru. Published March 31, 2025. [Link]

-

Drug Discovery and Development. Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Drug Discovery and Development. Published August 5, 2024. [Link]

-

Technology Networks. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Technology Networks. Published March 6, 2024. [Link]

-

Proclinical. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Proclinical. Published September 9, 2024. [Link]

-

Veranova. Improving solubility and accelerating drug development. Veranova. Accessed March 7, 2024. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. BMG LABTECH. Published April 6, 2023. [Link]

-

van der Meulen, F., & Leeman, M. Development of Methods for the Determination of pKa Values. Molecules. 2020;25(16):3681. [Link]

-

P, Surat. Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Published February 1, 2021. [Link]

-

Leeson, P. D., & Young, R. J. Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. 2021;64(23):16871-16892. [Link]

-

Moro, S., et al. Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies. Expert Opinion on Drug Discovery. 2019;14(4):337-349. [Link]

-

ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. Accessed March 7, 2024. [Link]

-

Slideshare. pKa and log p determination. Slideshare. Published October 16, 2014. [Link]

-

Chemaxon. Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon. Published May 12, 2023. [Link]

-

DeGoey, D. A., et al. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Future Medicinal Chemistry. 2018;10(14):1715-1734. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Accessed March 7, 2024. [Link]

-

NextSDS. METHYL (3S)-3-AMINO-3-(3-FLUOROPHENYL)PROPANOATE. NextSDS. Accessed March 7, 2024. [Link]

-

Shultz, M. D. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. 2023;14(3):404-415. [Link]

-

Malik, R., & Kamble, G. Physicochemical property of drug molecules with respect to drug actions. Journal of Bio-Innovation. 2014;3(4):145-151. [Link]

-

PubChem. Methyl (3-amino-2-fluoro-5-nitrophenyl)acetate. PubChem. Accessed March 7, 2024. [Link]

-

Grybaitė, B., et al. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. 2026;31(5):1234. [Link]

-

ChemSrc. methyl (3S)-3-amino-3-(2-chloro-5-nitrophenyl)propanoate. ChemSrc. Published September 1, 2025. [Link]

-

Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. Published July 29, 2016. [Link]

-

PubChem. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid. PubChem. Accessed March 7, 2024. [Link]

-

Borregaard. 3-METHYLAMINO-1,2- PROPANEDIOL (MAPD). Borregaard. Accessed March 7, 2024. [Link]

-

Grybaitė, B., et al. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. 2025;30(10):2345. [Link]

Sources

- 1. CAS#:1213344-05-8 | methyl (3S)-3-amino-3-(2-chloro-5-nitrophenyl)propanoate | Chemsrc [m.chemsrc.com]

- 2. optibrium.com [optibrium.com]

- 3. Materials Property Predictor [ai.eecs.northwestern.edu]

- 4. ®ïÐ@CVRf[^ F@\ [V [insilicodata.com]

- 5. GitHub - BeckResearchLab/PyMolSAR: A Python toolkit to compute molecular features and predict activities and properties of small molecules · GitHub [github.com]

- 6. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 7. Percepta : 富士通 [fujitsu.com]

- 8. acdlabs.com [acdlabs.com]

- 9. nextsds.com [nextsds.com]

- 10. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. METHYL (3S)-3-AMINO-3-(4-FLUORO-3,5-DIMETHYLPHENYL)PROPANOATE CAS#: 1213135-29-5 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. SwissADME [swissadme.ch]

solubility profile of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its success in the drug development pipeline, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides a comprehensive overview of the solubility profile of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate, a compound of interest in pharmaceutical research. In the absence of extensive empirical data, this guide focuses on the theoretical underpinnings of solubility, predictive modeling techniques, and established experimental methodologies for determining a compound's solubility. By understanding these principles, researchers can make informed decisions regarding solvent selection for synthesis, crystallization, and formulation, ultimately accelerating the development of new chemical entities.[3]

The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone of "drug-likeness." A drug must be in a dissolved state to be absorbed and exert its therapeutic effect.[3] Poor aqueous solubility is a major hurdle for more than 40% of NCEs, leading to low bioavailability and therapeutic inefficacy.[3]

While aqueous solubility is paramount for in vivo activity, solubility in organic solvents is equally crucial during the various stages of drug development:

-

Synthesis and Purification: Organic solvents are the medium for most chemical reactions. The solubility of reactants, intermediates, and the final product dictates the reaction efficiency, ease of workup, and the effectiveness of purification techniques like crystallization.

-

Crystallization and Polymorph Control: The choice of solvent can significantly influence the crystal habit, size, and polymorphic form of the API. Different polymorphs can have different solubilities, stabilities, and manufacturing properties.

-

Formulation: For liquid dosage forms, the API must be soluble in a pharmaceutically acceptable solvent system. Even for solid dosage forms, understanding solubility in organic solvents is vital for processes like spray drying and granulation.

-

Analytical Method Development: The selection of appropriate solvents is essential for developing robust analytical methods, such as high-performance liquid chromatography (HPLC), for quality control.[4]

Physicochemical Profile of Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate

A thorough understanding of the molecular structure and physicochemical properties of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate is the first step in predicting its solubility behavior.

Table 1: Physicochemical Properties of Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate and Related Compounds

| Property | Value/Descriptor | Source |

| Chemical Name | methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate | [5] |

| CAS Number | 1213151-34-8 | [5] |

| Molecular Formula | C₁₀H₁₁FN₂O₄ | Inferred |

| Molecular Weight | 242.21 g/mol | Inferred |

| Structural Features | Aromatic nitro group, a fluoro group, a primary amine, and a methyl ester. | Inferred |

| Related Compound TPSA | 52.32 (for a similar compound without the nitro group) | [6] |

| Related Compound LogP | 1.69702 (for a similar compound without the nitro group) | [6] |

| Related Compound H-Bond Acceptors | 3 (for a similar compound without the nitro group) | [6] |

| Related Compound H-Bond Donors | 2 (for a similar compound without the nitro group) | [7] |

Note: Some properties are for structurally similar compounds and are used here for illustrative purposes.

The presence of both polar functional groups (amine, nitro, ester) and a nonpolar aromatic ring suggests that the solubility of this compound will be highly dependent on the polarity of the solvent. The amine group can act as a hydrogen bond donor, while the nitro, ester, and fluoro groups can act as hydrogen bond acceptors.

Predicting Solubility: Computational Approaches

In modern drug discovery, computational models are increasingly used to predict the solubility of compounds, saving time and resources.[8] These methods can be broadly categorized into thermodynamic and machine learning models.

Thermodynamic Models

Thermodynamic models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) use group contribution methods or quantum chemical calculations to predict solubility based on the molecular structure.[9] While powerful, these models may require experimental data like the melting point and enthalpy of fusion for accurate predictions.[9]

Machine Learning Models

Machine learning algorithms have emerged as highly effective tools for solubility prediction.[9][10][11] Models like Light Gradient Boosting Machine (lightGBM) and Deep Neural Networks (DNN) are trained on large datasets of experimentally determined solubilities.[8][9] These models learn the complex relationships between molecular descriptors (e.g., fingerprints, physicochemical properties) and solubility in various organic solvents.[9] Several studies have shown that machine learning models can achieve high accuracy, often close to the experimental error of the training data.[11]

Experimental Determination of Solubility

While predictive models are invaluable for initial screening, experimental determination of solubility remains the gold standard.[12] The choice of method depends on the stage of development, the amount of compound available, and the desired throughput.

The Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is the traditional and most reliable technique for determining thermodynamic solubility.[13]

Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter.[12]

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical technique, such as HPLC-UV or LC-MS.

Causality behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated.

-

Constant Temperature: Solubility is temperature-dependent.

-

Prolonged Agitation: Allows the system to reach thermodynamic equilibrium.

-

Filtration: Removes any remaining solid particles that could interfere with the analysis.

High-Throughput Screening (Kinetic Solubility)

In early drug discovery, when compound availability is limited, high-throughput methods are often employed to rank compounds based on their kinetic solubility.[12]

Turbidimetric Method:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Dispensing: Dispense the stock solution into a microplate containing the organic solvents of interest.

-

Precipitation Detection: Monitor the plate for the appearance of turbidity (cloudiness) as the compound precipitates out of solution. The concentration at which precipitation is first observed is the kinetic solubility.[12]

Considerations:

-

This method provides a rapid assessment but may not reflect the true thermodynamic solubility.

-

The presence of DMSO can influence the results.

Factors Influencing the Solubility of Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This can be broken down into several key factors:

-

Polarity: The presence of a nitro group, an amine, and an ester makes the molecule polar. It is expected to have higher solubility in polar organic solvents (e.g., ethanol, methanol, acetonitrile) than in nonpolar solvents (e.g., hexane, toluene).

-

Hydrogen Bonding: The amine group can donate hydrogen bonds, while the nitro, ester, and fluoro groups can accept them. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are likely to be good solvents for this compound.

-

Temperature: For most solids, solubility increases with increasing temperature. This relationship can be quantified by the van't Hoff equation.[14]

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound must be overcome by the energy of solvation. A high lattice energy can lead to low solubility.

Practical Implications and Recommendations

Based on the theoretical analysis and established methodologies, the following recommendations can be made for researchers working with methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate:

-

Initial Solvent Screening: Begin with a range of solvents covering a spectrum of polarities, such as methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, and toluene.

-

Predictive Modeling as a Guide: Utilize freely available machine learning models to obtain initial estimates of solubility and to prioritize which solvents to test experimentally.[10]

-

Definitive Solubility Determination: For key process development steps, determine the thermodynamic solubility using the shake-flask method.

-

Temperature Studies: If crystallization is a key step, investigate the temperature dependence of solubility to develop an effective crystallization process.

By systematically evaluating the solubility of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate in a variety of organic solvents, researchers can build a comprehensive solubility profile. This knowledge is invaluable for optimizing synthetic routes, developing robust purification and crystallization processes, and formulating a safe and effective drug product.

References

-

A new model predicts how molecules will dissolve in different solvents | MIT News. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC. Available at: [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News. Available at: [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents - ChemRxiv. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available at: [Link]

-

The Importance of Solubility for New Drug Molecules. Available at: [Link]

-

Drug solubility: importance and enhancement techniques - PubMed. Available at: [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES - International Scientific Journal of Engineering and Management. Available at: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

solubility experimental methods.pptx - Slideshare. Available at: [Link]

-

methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate - NextSDS. Available at: [Link]

-

CAS#:1213344-05-8 | methyl (3S)-3-amino-3-(2-chloro-5-nitrophenyl)propanoate | Chemsrc. Available at: [Link]

-

Methyl 2-fluoro-3-hydroxypropanoate | C4H7FO3 | CID 53415982 - PubChem. Available at: [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. Available at: [Link]

-

SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies. Available at: [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. nextsds.com [nextsds.com]

- 6. chemscene.com [chemscene.com]

- 7. chemscene.com [chemscene.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 11. d-nb.info [d-nb.info]

- 12. raytor.com [raytor.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

A Practical Guide to the Crystallographic Analysis of Novel Chiral Building Blocks: The Case of Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate

Introduction

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge underpins our understanding of molecular interactions, reaction mechanisms, and biological activity. The title compound, methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate (CAS 1213151-34-8), represents a class of chiral β-amino acid esters that are valuable synthons for pharmaceuticals due to their constrained conformations and versatile functional groups.[1][2]

Despite its potential significance, a thorough search of prominent crystallographic repositories, including the Cambridge Structural Database (CSD)[3][4], reveals a notable absence of a published single-crystal X-ray structure for this specific molecule. This data gap presents both a challenge and an opportunity for researchers in the field.

This guide, therefore, is designed to serve as an in-depth technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive, field-proven workflow for obtaining and analyzing the crystal structure of this, or similar, novel compounds. We will proceed from first principles, outlining the necessary steps from crystal growth to final data analysis and dissemination, thereby empowering research teams to elucidate the definitive solid-state conformation of this promising molecule.

Part I: Synthesis and the Art of Single Crystal Cultivation

The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The primary prerequisite is the synthesis of high-purity material, followed by the often-challenging task of growing diffraction-quality single crystals.

Proposed Synthetic Approach

Protocol for Single Crystal Growth: A System of Patient Exploration

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension, with sharp edges and no visible fractures—is an empirical science. The key is to create a state of slow, controlled supersaturation.

Core Principle: The solubility of the compound is systematically reduced at a rate that allows for the orderly deposition of molecules onto a single growing lattice rather than rapid, chaotic precipitation.

Recommended Techniques:

-

Slow Evaporation (The Workhorse Method):

-

Step 1: Solvent Screening. Dissolve a small amount (5-10 mg) of the purified compound in a range of high-purity solvents (e.g., ethyl acetate, acetone, methanol, dichloromethane) in small, clean vials to find a solvent in which the compound is moderately soluble.

-

Step 2: Preparation. Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Step 3: Incubation. Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This restricts the rate of solvent evaporation.

-

Step 4: Observation. Place the vial in a vibration-free environment (a crucial, often overlooked detail) and monitor over several days to weeks for crystal growth.

-

-

Vapor Diffusion (For Delicate Cases):

-

Step 1: Setup. Place a vial containing the filtered, concentrated solution of the compound (in a "good" solvent) inside a larger, sealed jar.

-

Step 2: Anti-Solvent Introduction. Add a small volume of an "anti-solvent"—a solvent in which the compound is poorly soluble but which is miscible with the "good" solvent (e.g., hexane, diethyl ether)—to the bottom of the larger jar.

-

Step 3: Diffusion. Over time, the anti-solvent vapor will slowly diffuse into the solution vial, reducing the compound's solubility and promoting slow crystallization.

-

The choice of solvent is the most critical variable. For a molecule like ours, with polar (nitro, amino, ester) and non-polar (phenyl ring) regions, solvents like ethyl acetate, or a mixture such as ethyl acetate/hexane, are excellent starting points, as demonstrated in the crystallization of analogous compounds.[5]

Part II: Illuminating the Lattice: Single-Crystal X-ray Diffraction (SC-XRD)

With a suitable crystal in hand, the next phase is to collect the diffraction data. This process involves exposing the crystal to a focused beam of X-rays and recording the pattern of diffracted beams.

Experimental Workflow for Data Collection

The protocol described here is based on a standard modern diffractometer setup, such as a Bruker APEXII CCD, which has been successfully used for similar fluoro-amino acid derivatives.[5]

-

Step 1: Crystal Mounting. A selected crystal is carefully mounted on a glass fiber or a cryo-loop and affixed to a goniometer head.

-

Step 2: Cryo-Cooling. The crystal is cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas. This is a self-validating step: cryo-cooling minimizes thermal vibrations of the atoms, leading to higher resolution data and a sharper diffraction pattern.

-

Step 3: Unit Cell Determination. A few initial X-ray diffraction images are collected to locate the main diffraction spots. These are used by the instrument's software to determine the preliminary dimensions and symmetry of the unit cell—the fundamental repeating block of the crystal lattice.

-

Step 4: Data Collection Strategy. Based on the unit cell and its symmetry (Bravais lattice), the software calculates an optimized strategy for collecting a complete and redundant dataset. This involves rotating the crystal through a series of angles while continuously exposing it to the X-ray beam (e.g., using Mo Kα radiation, λ = 0.71073 Å) and recording the diffraction patterns on an area detector.

-